molecular formula C25H26N2O4 B3978261 N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide

N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide

Cat. No.: B3978261
M. Wt: 418.5 g/mol
InChI Key: STSDVZPSJQZXRC-UHFFFAOYSA-N
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Description

N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide is a complex organic compound with a molecular formula of C25H26N2O4 This compound is characterized by its intricate structure, which includes dimethoxy groups, a phenylbutanoyl moiety, and a benzamide core

Preparation Methods

The synthesis of N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

    Formation of the phenylbutanoyl intermediate: This step involves the acylation of a phenylbutanoic acid derivative.

    Coupling with the dimethoxy aniline derivative: The phenylbutanoyl intermediate is then coupled with a 2,5-dimethoxyaniline derivative under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final benzamide formation: The resulting intermediate is then subjected to further reactions to form the final benzamide structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide can be compared with similar compounds such as:

    N-{2,5-dimethoxy-4-[(2-phenylacetyl)amino]phenyl}benzamide: This compound has a similar structure but with a phenylacetyl group instead of a phenylbutanoyl group.

    N-{2,5-dimethoxy-4-[(2-phenylpropanoyl)amino]phenyl}benzamide:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,5-dimethoxy-4-(2-phenylbutanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-4-19(17-11-7-5-8-12-17)25(29)27-21-16-22(30-2)20(15-23(21)31-3)26-24(28)18-13-9-6-10-14-18/h5-16,19H,4H2,1-3H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSDVZPSJQZXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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